molecular formula C15H21BO3 B14772373 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol

Cat. No.: B14772373
M. Wt: 260.14 g/mol
InChI Key: RRDOLVHSMNKNNK-UHFFFAOYSA-N
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Description

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol is an organic compound that features a boronic ester group attached to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol typically involves the reaction of an indene derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of the boronic ester with an aryl halide. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various arylated derivatives.

Scientific Research Applications

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol exerts its effects involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive and can form covalent bonds with other molecules, facilitating the formation of new compounds. This reactivity is harnessed in cross-coupling reactions, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol apart from similar compounds is its unique indene structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-9-8-10-6-5-7-11(10)13(12)17/h8-9,17H,5-7H2,1-4H3

InChI Key

RRDOLVHSMNKNNK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(CCC3)C=C2)O

Origin of Product

United States

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